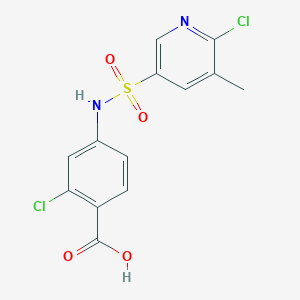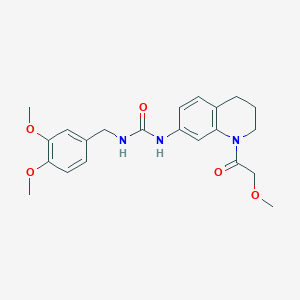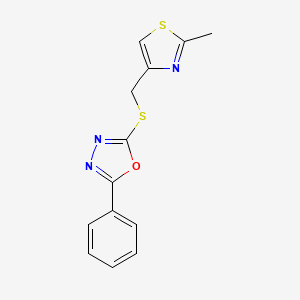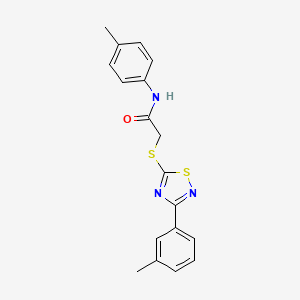![molecular formula C23H22FN7O B2421744 3-benzyl-7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1171885-18-9](/img/structure/B2421744.png)
3-benzyl-7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antitumor Activity
Pyrazolines, including this compound, have garnered attention due to their potential antitumor properties. Reports suggest that pyrazolines exhibit cytotoxic effects against cancer cells. Specifically, this compound has demonstrated superior cytotoxic activity against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. These values compare favorably to the well-known anticancer drug sorafenib .
Antioxidant Properties
Oxidative stress plays a crucial role in various diseases. Pyrazolines, including our compound of interest, have been investigated for their antioxidant potential. By scavenging free radicals and reactive oxygen species (ROS), these compounds may help mitigate oxidative damage. Researchers have explored their ability to counteract lipid peroxidation and reduce malondialdehyde (MDA) levels, a common biomarker for oxidative injury in cells and tissues .
Acetylcholinesterase (AchE) Inhibition
Acetylcholinesterase is a key enzyme involved in hydrolyzing acetylcholine in the cholinergic nervous system. Inhibition of AchE can lead to altered nerve pulse transmission and behavioral changes. Our compound has been studied for its effects on AchE activity. Understanding its impact on this enzyme can provide insights into potential neurotoxicity or therapeutic applications .
Antibacterial and Antifungal Activities
Pyrazolines have shown promise as antibacterial and antifungal agents. While specific studies on our compound are limited, related derivatives have exhibited activity against bacterial and fungal pathogens. Further research is needed to explore its efficacy in combating infections .
Antiparasitic Potential
Although data on this compound’s antiparasitic properties are scarce, pyrazolines have been investigated for their effects against parasites. Future studies could explore its activity against protozoans, helminths, or other parasites .
Anti-Inflammatory and Antidepressant Effects
While not extensively studied, pyrazolines have been associated with anti-inflammatory and antidepressant activities. Investigating these aspects may reveal additional therapeutic applications .
Safety and Hazards
This compound is intended for research use only and is not intended for human or veterinary use.
Future Directions
properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O/c24-19-8-6-17(7-9-19)14-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)15-18-4-2-1-3-5-18/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSQZZKRPZISFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2421661.png)



![4-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-2-methyl-1,3-thiazole](/img/structure/B2421669.png)

![N-(furan-2-ylmethyl)-6-(pyridin-4-ylmethylsulfanyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2421672.png)

![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2421677.png)

![Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2421679.png)

![4-bromo-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2421681.png)
![Methyl 2-[(3,5-dichlorobenzoyl)amino]-3,3-dimethylbutanoate](/img/structure/B2421683.png)